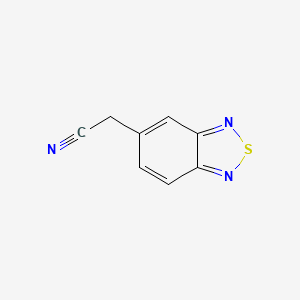

5-Cyanomethylbenz-2,1,3-thiadiazole

Beschreibung

5-Cyanomethylbenz-2,1,3-thiadiazole is a heterocyclic compound featuring a benzothiadiazole core substituted with a cyanomethyl group at the 5-position. The benzothiadiazole scaffold (comprising a benzene ring fused to a 1,2,3-thiadiazole ring) is known for its electron-deficient nature, making it valuable in materials science, agrochemicals, and pharmaceuticals. The cyanomethyl group (–CH2CN) introduces both electron-withdrawing and steric effects, influencing reactivity, solubility, and intermolecular interactions.

For example, 4-phenyl-5-chloro-1,2,3-thiadiazole (precursor 2 in ) reacts with thiophenols or phenols under basic conditions (e.g., NaH/DMF) to yield arylthio- or aryloxy-substituted derivatives . A similar approach could be employed for introducing the cyanomethyl group using cyanomethylthiol or cyanomethyl ether reagents.

Eigenschaften

Molekularformel |

C8H5N3S |

|---|---|

Molekulargewicht |

175.21 g/mol |

IUPAC-Name |

2-(2,1,3-benzothiadiazol-5-yl)acetonitrile |

InChI |

InChI=1S/C8H5N3S/c9-4-3-6-1-2-7-8(5-6)11-12-10-7/h1-2,5H,3H2 |

InChI-Schlüssel |

MNULSBSCAPAZMV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=NSN=C2C=C1CC#N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The substituent at the 5-position significantly alters molecular weight, melting points, and solubility. Key examples include:

Table 1: Physical Properties of Selected 1,2,3-Thiadiazole Derivatives

*Hypothetical data inferred from structural analogs.

Key Observations :

- Halogen substituents (Br, Cl) increase molecular weight and density (e.g., 5-Chlorobenzo-2,1,3-thiadiazole: density 1.531 g/cm³ ).

- Bulky substituents like arylthio groups (e.g., 6i) elevate melting points due to enhanced intermolecular interactions.

- Cyanomethyl groups likely reduce solubility in polar solvents compared to methoxy or amino substituents due to reduced hydrogen-bonding capacity.

Electrophilic Substitution

Lithiation at the 5-position is feasible in 1,2,3-thiadiazoles unsaturated at positions 4 or 3. For instance, 4-phenyl-1,2,3-thiadiazole forms a 5-lithiated species at –65 °C . The cyanomethyl group may hinder lithiation due to steric or electronic effects, directing reactivity to other positions.

Nucleophilic Substitution

Chloro-substituted derivatives (e.g., 4-phenyl-5-chloro-1,2,3-thiadiazole) react readily with thiophenols or phenols under mild conditions (rt to 100 °C) . The cyanomethyl group, being a stronger electron-withdrawing substituent than chloro, could accelerate such substitutions by increasing the electrophilicity of the adjacent carbon.

Functional Group Transformations

The cyanomethyl group offers unique reactivity:

- Hydrolysis to carboxylic acids or amides.

- Participation in click chemistry via nitrile groups. In contrast, halogenated derivatives (e.g., 5-Bromobenzo-2,1,3-thiadiazole) undergo cross-coupling reactions (e.g., Suzuki-Miyaura) .

Vorbereitungsmethoden

Nucleophilic Substitution with Copper(I) Cyanide

A widely employed method involves the cyanation of 5-chloromethylbenz-2,1,3-thiadiazole using copper(I) cyanide (CuCN) in dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the chloromethyl group is replaced by the cyanide ion.

Procedure :

-

5-Chloromethylbenz-2,1,3-thiadiazole (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.

-

CuCN (1.2 equiv) is added, and the mixture is heated to 120–140°C for 8–12 hours.

-

The reaction is quenched with ice water, and the product is extracted with ethyl acetate.

-

Purification via column chromatography yields 5-cyanomethylbenz-2,1,3-thiadiazole as a white solid.

Optimization Insights :

-

Solvent Choice : DMF enhances solubility and stabilizes intermediates.

-

Temperature : Prolonged heating above 120°C ensures complete substitution but risks decomposition.

-

Yield : Reported yields range from 60–75%.

Characterization Data :

-

IR (KBr) : 2220 cm⁻¹ (C≡N stretch), 1560 cm⁻¹ (C=N thiadiazole).

-

¹H NMR (CDCl₃) : δ 4.45 (s, 2H, CH₂CN), 7.60–8.10 (m, 3H, aromatic).

Cyclocondensation of Thiosemicarbazides with Nitrile-Containing Acids

One-Pot Synthesis Using Polyphosphate Ester (PPE)

Source details a one-pot method for synthesizing 2-amino-1,3,4-thiadiazoles, adaptable for cyanomethyl derivatives by incorporating nitrile-bearing carboxylic acids.

Procedure :

-

4-Cyanomethylbenzoic acid (1.0 equiv) and thiosemicarbazide (1.0 equiv) are mixed in chloroform.

-

PPE (1.2 equiv) is added, and the mixture is stirred at 85°C for 1 hour.

-

The reaction is neutralized with sodium bicarbonate, and the precipitate is filtered and recrystallized.

Mechanistic Pathway :

-

Activation : PPE dehydrates the carboxylic acid to an acyl chloride.

-

Cyclization : Thiosemicarbazide reacts with the acyl chloride, forming the thiadiazole ring.

-

Cyanomethyl Incorporation : The nitrile group remains intact due to PPE’s mild conditions.

Yield and Characterization :

Sommelet Reaction for Formyl Intermediate Conversion

Formylation Followed by Cyanation

While not directly cited for 5-cyanomethyl derivatives, Source’s Sommelet reaction offers a pathway to convert formyl groups to cyanomethyl via intermediate steps.

Hypothetical Procedure :

-

5-Formylbenz-2,1,3-thiadiazole is synthesized via Sommelet reaction.

-

The formyl group is converted to cyanomethyl via a Knoevenagel condensation with malononitrile.

Challenges :

-

Selectivity : Competing side reactions may reduce yields.

-

Optimization : Requires anhydrous conditions and catalysts like ammonium acetate.

Comparative Analysis of Synthetic Methods

Structural and Mechanistic Insights

Reaction Monitoring via Spectroscopy

-

IR Spectroscopy : Confirms CN (2220 cm⁻¹) and thiadiazole C=N (1560 cm⁻¹) groups.

-

NMR Analysis : Aromatic protons (δ 7.60–8.10) and CH₂CN (δ 4.45) validate the structure.

Computational Studies

-

DFT Calculations : Predict high electron-withdrawing capacity due to the thiadiazole-cyano synergy, enhancing applications in optoelectronics.

Industrial and Environmental Considerations

-

Toxicity : CuCN mandates stringent waste management.

-

Green Chemistry Alternatives : Exploring ionic liquids or biocatalysts could mitigate environmental impact.

Q & A

Q. What are the common synthetic routes for 5-Cyanomethylbenz-2,1,3-thiadiazole derivatives?

The synthesis typically involves cyclization reactions and functional group modifications. For example:

- Cyclization of thiosemicarbazide with carboxylic acids yields thiadiazole precursors, which can undergo further substitution .

- Nitration followed by reduction : Starting from 5-nitro-2,1,3-benzothiadiazole, catalytic hydrogenation (e.g., H₂/Pd-C) achieves an 88% yield of the amine derivative, a key intermediate .

- Bromination : N-Bromosuccinimide (NBS) introduces bromine at the C5 position for subsequent cross-coupling reactions . Validation: Confirm purity via melting point analysis and structural integrity using ¹H/¹³C NMR .

Q. What spectroscopic techniques are essential for characterizing this compound compounds?

Key techniques include:

- ¹H/¹³C NMR : Assign signals to distinguish aromatic protons (δ 7.2–8.0 ppm) and cyanomethyl groups (δ ~4.0 ppm) .

- IR spectroscopy : Identify C≡N stretches (~2200 cm⁻¹) and S-N vibrations (~650 cm⁻¹) .

- Mass spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 305 [M+1] for thiadiazole derivatives) .

- Elemental analysis : Compare experimental vs. calculated C, H, N, S percentages to verify stoichiometry (e.g., ±0.3% tolerance) .

Q. How should researchers design derivatives to enhance solubility for biological testing?

- Introduce polar substituents (e.g., sulfonyl, amino, or hydroxyl groups) at non-critical positions .

- Test solubility in DMSO, PBS, and ethanol using UV-Vis spectroscopy to measure concentration gradients .

- Optimize via Hammett substituent constants to balance lipophilicity and aqueous compatibility .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing substituents to the benzothiadiazole core?

- Catalyst screening : Compare CuI (for Ullmann coupling) vs. Pd(PPh₃)₄ (for Suzuki-Miyaura) in DMF or THF .

- Temperature control : Microwave-assisted synthesis (e.g., 150°C, 30 min) improves yield for sterically hindered reactions .

- Real-time monitoring : Use HPLC to track intermediate formation and adjust reaction times .

Q. What strategies are effective in analyzing the biological activity of these compounds?

- In vitro assays : Test antitumor activity via MTT assays against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values <10 µM indicating high potency .

- Molecular docking : Use AutoDock Vina to model interactions with α-glucosidase or kinase targets; prioritize compounds with binding energies <−8 kcal/mol .

- SAR studies : Correlate electron-withdrawing groups (e.g., CN, NO₂) with enhanced bioactivity .

Q. How should researchers address contradictions in spectral data or elemental analysis?

- Recheck purity : Perform TLC (Rf consistency) or HPLC (peak symmetry) to rule out byproducts .

- Alternative characterization : Use X-ray crystallography to resolve ambiguous NMR assignments (e.g., distinguishing regioisomers) .

- Mechanistic reevaluation : If elemental analysis deviates (>0.5% error), reassess reaction stoichiometry or drying conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.